Product packaging for S-Propyl N,N-Diethyldithiocarbamate-d7(Cat. No.:)

S-Propyl N,N-Diethyldithiocarbamate-d7

Cat. No.: B1161342
M. Wt: 198.4
Attention: For research use only. Not for human or veterinary use.
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Description

S-Propyl N,N-Diethyldithiocarbamate-d7 (CAS 2733532-33-5) is a stable isotope-labeled analog of S-Propyl N,N-Diethyldithiocarbamate, with a molecular formula of C 8 H 10 D 7 NS 2 and a molecular weight of 198.40 g/mol . This compound serves as a critical analytical standard and research chemical in scientific investigations. Its primary application is as an internal standard for High-Performance Liquid Chromatography (HPLC), where it ensures accurate quantification and analysis in complex matrices . In pharmaceutical research and development, this deuterated compound is a valuable tool for studying the pharmacokinetics, metabolic fate, and environmental behavior of its non-labeled counterpart. The isotope analog has been shown to exhibit tuberculostatic activity, making it relevant for research into novel therapeutics for tuberculosis. Additionally, it demonstrates pesticidal activities, providing a basis for environmental and agricultural science studies . Researchers utilize this high-quality standard to support innovation in drug discovery and chemical analysis. Proper storage conditions for this compound are at 2-8°C in a refrigerator . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₈H₁₀D₇NS₂

Molecular Weight

198.4

Synonyms

N,N-Diethyl S-propyl Dithiocarbamate-d7

Origin of Product

United States

Advanced Analytical Characterization Techniques for S Propyl N,n Diethyldithiocarbamate D7

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Enrichment Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive characterization of S-Propyl N,N-diethyldithiocarbamate-d7. It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition and the verification of deuterium (B1214612) incorporation.

The nominal molecular weight of this compound (C₈H₁₀D₇NS₂) is 198.4 g/mol . pharmaffiliates.comscbt.com HRMS can measure the monoisotopic mass with precision in the parts-per-million (ppm) range, enabling the differentiation from other compounds with the same nominal mass. The verification of isotopic enrichment is achieved by observing the mass shift of +7 Da compared to its non-deuterated counterpart, S-Propyl N,N-diethyldithiocarbamate (C₈H₁₇NS₂), which has a molecular weight of 191.36 g/mol . sigmaaldrich.com

Table 1: Theoretical High-Resolution Mass Data

Compound Formula Monoisotopic Mass (Da)
S-Propyl N,N-Diethyldithiocarbamate C₈H₁₇NS₂ 191.0802

Fragmentation Pathway Analysis of Deuterated Analogues

In the deuterated analogue, the fragmentation pattern would be similar, but the masses of the fragments containing the propyl-d7 group will be shifted by +7 Da. For instance, the fragment corresponding to the propyl-d7 cation ([C₃D₇]⁺) would be observed at m/z 50.09, in contrast to the propyl cation ([C₃H₇]⁺) at m/z 43.05 for the non-deuterated compound. This specific mass shift confirms the location of the deuterium labels on the propyl group.

Table 2: Predicted Major Fragment Ions in Mass Spectrometry

Fragment Structure Predicted m/z (Non-deuterated) Predicted m/z (d7-analogue)
[M-C₃H₇]⁺ / [M-C₃D₇]⁺ [C₅H₁₀NS₂]⁺ 148.0255 148.0255
[C₃H₇]⁺ / [C₃D₇]⁺ Propyl cation 43.0548 50.0975

Isotope Dilution Mass Spectrometry Method Development

Isotope dilution mass spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. wikipedia.orgresearchgate.netrsc.org this compound is an ideal internal standard for the quantification of S-Propyl N,N-diethyldithiocarbamate in various matrices.

The development of an IDMS method involves adding a known amount of the deuterated standard to the sample containing the non-deuterated analyte. The sample is then processed, and the ratio of the analyte to the standard is measured by mass spectrometry. Since the analyte and the standard have nearly identical chemical and physical properties, any sample loss during preparation affects both equally, leading to a highly accurate quantification. nih.govnih.gov The distinct mass difference of 7 Da allows for their simultaneous detection without isobaric interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecular structure of this compound.

Deuterium NMR (²H NMR) for Deuterium Location and Quantification

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, confirming the location and extent of deuteration. In this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the propyl group. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. The integration of the ²H NMR signals allows for the quantification of the isotopic enrichment at each deuterated position.

Proton NMR (¹H NMR) Chemical Shift Analysis and Deuterium Exchange Studies

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the propyl group protons would be significantly diminished or absent, confirming the high level of deuteration. The remaining signals would correspond to the diethylamino group.

Deuterium exchange studies, typically performed by adding D₂O to the sample, can identify labile protons, such as those on -OH or -NH groups. wikipedia.orgnih.govlibretexts.orgyoutube.com For this compound, which lacks exchangeable protons, such studies would confirm the stability of the C-H bonds of the diethylamino group under the experimental conditions.

Table 3: Predicted ¹H NMR Chemical Shifts

Group Predicted Chemical Shift (ppm) Multiplicity
-N-CH₂-CH₃ ~3.8 Quartet
-N-CH₂-CH₃ ~1.2 Triplet
-S-CH₂-CH₂-CH₃ (non-deuterated) ~3.2 Triplet
-S-CH₂-CH₂-CH₃ (non-deuterated) ~1.7 Sextet
-S-CH₂-CH₂-CH₃ (non-deuterated) ~1.0 Triplet

Note: The signals for the propyl group would be absent or significantly reduced in the d7-analogue.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. The ¹³C NMR spectrum of this compound would show signals for all eight carbon atoms. The carbons of the propyl-d7 group will exhibit characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus), and their signals may be broader and less intense compared to the carbons of the diethylamino group. This provides definitive confirmation of the location of the deuterium labels.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=S ~200
-N-CH₂- ~47
-S-CH₂- (propyl) ~40
-CH₂- (propyl) ~22
-CH₃ (propyl) ~13
-CH₃ (ethyl) ~12

Note: The chemical shifts for the deuterated propyl carbons may show small isotopic shifts compared to the non-deuterated compound.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis in Research

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.commanchester.ac.uk This method is particularly useful in the research context for assessing the purity of a sample and identifying components in a mixture without the need for physical separation. researchgate.netyoutube.com The diffusion coefficient of a molecule is dependent on its size, shape, and the viscosity of the solvent. uni-wuerzburg.de

For this compound, a DOSY experiment would be instrumental in distinguishing it from its non-deuterated counterpart or other impurities. In a hypothetical mixture, the deuterated compound would exhibit a slightly different diffusion coefficient compared to the non-deuterated form due to the mass difference, although this difference might be subtle. The primary advantage of DOSY would be to resolve signals from structurally different impurities that might be present.

A typical 2D DOSY spectrum plots the chemical shift on one axis and the diffusion coefficient on the other. All proton signals belonging to a single molecular entity should align horizontally, corresponding to the same diffusion coefficient. Any deviation would indicate the presence of impurities or degradation products.

Table 1: Hypothetical DOSY NMR Data for a Mixture Containing this compound

CompoundMolecular Weight ( g/mol )Expected Diffusion Coefficient Range (m²/s) in CDCl₃
This compound198.40 scbt.com1.0 x 10⁻⁹ - 1.5 x 10⁻⁹
S-Propyl N,N-Diethyldithiocarbamate191.36 sigmaaldrich.com1.0 x 10⁻⁹ - 1.5 x 10⁻⁹
Diethylamine (B46881) (potential precursor)73.142.0 x 10⁻⁹ - 2.5 x 10⁻⁹

Note: The diffusion coefficients are hypothetical and serve for illustrative purposes. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the dithiocarbamate (B8719985) moiety. The C-N stretching vibration within the NCS₂⁻ group is typically observed in the range of 1450-1550 cm⁻¹. researchgate.net The C-S stretching vibrations are expected in the region of 950-1050 cm⁻¹. The presence of the propyl and ethyl groups would be confirmed by C-H stretching vibrations around 2800-3000 cm⁻¹. However, due to deuteration, the C-D stretching vibrations will appear at a lower frequency, typically around 2100-2200 cm⁻¹, which is a clear indicator of successful deuteration.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. For this compound, the S-S stretching vibration (if present as a disulfide impurity) would give a strong Raman signal around 500-600 cm⁻¹. inorgchemres.org The C=S bond in dithiocarbamates also gives rise to a characteristic Raman peak. rsc.orgrsc.orgnih.gov Similar to FTIR, the C-D stretching vibrations would be observable in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-D Stretch (from d7)2100 - 22002100 - 2200
C-H Stretch2850 - 29602850 - 2960
C-N Stretch (Thiourea)1450 - 1550 researchgate.net1450 - 1550
C-S Stretch950 - 1050950 - 1050

Chromatographic Methods for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from related compounds in research samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dithiocarbamates. nih.govencyclopedia.pub For this compound, a reverse-phase HPLC method would be suitable. A C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. jst.go.jpoup.comresearchgate.net Detection is typically performed using a UV detector, with the maximum absorbance for dithiocarbamates often found around 272 nm. oup.comresearchgate.net

In a research context, HPLC can be used to quantify the purity of a synthesized batch of this compound by comparing the peak area of the main component to the total area of all peaks. It can also be used to separate the deuterated compound from its non-deuterated analog and potential impurities. Due to the very similar chemical properties, complete baseline separation of the d7 and d0 compounds by HPLC alone can be challenging and may require optimized conditions or coupling with a mass spectrometer (LC-MS) for definitive identification.

Table 3: Illustrative HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) jst.go.jp
Flow Rate1.0 mL/min
Detection Wavelength272 nm oup.comresearchgate.net
Injection Volume10 µL

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. Dithiocarbamates can be analyzed by GC, often after a derivatization step to increase their volatility and thermal stability. nih.gov A common method involves the conversion of dithiocarbamates to their methyl esters using methyl iodide. nih.gov Another approach is the acid-induced decomposition of dithiocarbamates to carbon disulfide (CS₂), which is then analyzed by headspace GC-MS. shimadzu.com

For this compound, direct GC analysis might be possible, but a derivatization method would likely provide better chromatographic performance. A GC-MS system would be particularly advantageous as it would not only separate the components but also provide mass spectral data to confirm the identity and deuteration of the compound. The mass spectrum of the deuterated compound would show a molecular ion peak (or fragment ions) that is 7 mass units higher than its non-deuterated counterpart.

Table 4: Potential GC-MS Parameters for Derivatized this compound

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature250 °C
Carrier GasHelium
Oven Program80 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS IonizationElectron Ionization (EI) at 70 eV

Mechanistic Investigations and Reaction Chemistry of S Propyl N,n Diethyldithiocarbamate D7

Chemical Transformation Pathways and Intermediates (e.g., Hydrolysis, Oxidation, Reduction)

The reactivity of S-Propyl N,N-Diethyldithiocarbamate-d7 is governed by the dithiocarbamate (B8719985) functional group. The deuterated S-propyl group is generally not the primary site of reaction in common transformations.

Hydrolysis: Dithiocarbamate esters are susceptible to hydrolysis, a reaction that is significantly accelerated by acidic conditions. mdpi.comnoaa.gov The process involves the cleavage of the dithiocarbamate moiety. For this compound, acid-catalyzed hydrolysis is expected to break the C-S bond of the ester and the C-N bond, yielding three main products: diethylamine (B46881), carbon disulfide (CS2), and deuterated propanethiol (CH3CH2CD2SH). mdpi.com The mechanism proceeds through protonation, which facilitates the breakdown of the molecule. researchgate.net In alkaline media, dithiocarbamates exhibit greater stability. mdpi.com

Oxidation: Dithiocarbamates can undergo several oxidative transformations. A common reaction is the oxidation to form a thiuram disulfide, which involves the coupling of two dithiocarbamate molecules. wikipedia.org Reaction with potent oxidizing agents like halogens can lead to the formation of positive ions where the dithiocarbamate ligand itself is oxidized. nih.gov In the presence of hydroperoxides, dithiocarbamates can be oxidized through intermediates such as semisulfinates and sulfinates. core.ac.uk These reactions primarily involve the sulfur atoms of the dithiocarbamate group, with the S-propyl-d7 chain remaining intact.

Reduction: The dithiocarbamate group can be removed under reductive conditions. For instance, radical-mediated reduction using systems like hypophosphorous acid can achieve reductive desulfurization. core.ac.uk

A summary of these expected transformations is provided in the table below.

Table 1: Predicted Chemical Transformation Pathways for this compound

Transformation Conditions Expected Major Products
Hydrolysis Acidic (e.g., HCl) Diethylamine, Carbon Disulfide, Propane-d7-thiol
Oxidation Mild Oxidants (e.g., I2) Dimerized thiuram disulfide derivative
Oxidation Strong Oxidants (e.g., halogens) Oxidized dithiocarbamate species, metal-halogen anions

| Reduction | Radical-mediated | Diethylamine, Propane-d7 |

Isotope Effects in Reaction Kinetics and Thermodynamics

The replacement of hydrogen with deuterium (B1214612) in the S-propyl group introduces a significant mass change, leading to kinetic isotope effects (KIEs) that can provide insight into reaction mechanisms.

A primary kinetic isotope effect occurs when a bond to the isotope is broken or formed in the rate-determining step of a reaction. core.ac.uk This effect is quantified by the ratio of the rate constants (kH/kD) for the non-deuterated and deuterated reactants, respectively. For C-H/C-D bonds, a normal primary KIE typically has a kH/kD value significantly greater than 1, often in the range of 2-8, because the heavier deuterium atom results in a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. mdpi.com

For most typical reactions of this compound, such as acid-catalyzed hydrolysis or oxidation at the sulfur atoms, the C-D bonds of the S-propyl-d7 group are not cleaved. Therefore, no significant primary deuterium isotope effect is expected for these transformations. A primary KIE would only be observed in a reaction where the cleavage of a C-D bond on the propyl group is the slowest step, for example, in a specific radical-initiated reaction involving hydrogen (deuterium) atom abstraction from the propyl chain.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. nih.gov These effects are generally smaller than primary KIEs, with kH/kD values typically close to 1.0. They result from changes in the vibrational frequencies of the molecule between the ground state and the transition state.

For this compound, deuteration of the propyl group is expected to produce secondary isotope effects in its reactions. The C-D stretching and bending vibrations have lower frequencies than the corresponding C-H vibrations. This difference in zero-point energy can slightly alter the energies of the ground state and the transition state, thus affecting the reaction rate. The magnitude and direction (kH/kD > 1 or < 1) of the secondary KIE can provide clues about changes in steric environment or hybridization at the reaction center during the transition state. For example, a secondary KIE where kH/kD > 1 (normal) might suggest a transition state that is more sterically crowded or has a change in hybridization from sp3 to sp2 at an adjacent carbon. core.ac.uk

Table 2: Predicted Isotope Effects for Reactions of this compound

Isotope Effect Type Condition Expected kH/kD Rationale
Primary C-D bond on propyl group is broken in rate-determining step > 2 Higher activation energy required to break the stronger C-D bond.
Primary Reaction at dithiocarbamate moiety (no C-D bond breaking) ≈ 1 Isotopic substitution is remote from the reaction center.

| Secondary | Reaction at dithiocarbamate moiety | ≠ 1 (typically 0.9-1.2) | Change in vibrational frequencies between ground state and transition state. |

Coordination Chemistry and Ligand Exchange Processes with Metal Ions

Dithiocarbamates are renowned for their ability to form stable complexes with a vast array of metal ions. nih.govresearchgate.net

The N,N-diethyldithiocarbamate anion acts as a powerful monoanionic, bidentate ligand, coordinating to metal ions through its two sulfur atoms to form a stable four-membered chelate ring. nih.gov This strong chelating ability allows it to form stable complexes with most transition metals, as well as main group, lanthanide, and actinide elements. researchgate.netresearchgate.net The resulting metal complexes are often highly soluble in organic solvents.

The stability of these metal complexes is generally high. For divalent transition metals, the stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The deuteration on the S-propyl group of this compound is not expected to significantly alter the electronic properties of the sulfur donor atoms. Therefore, its chelation mechanism and the thermodynamic stability of its metal complexes should be virtually identical to those of its non-deuterated counterpart.

Table 3: Representative Stability Constants (log βn) for N,N-Diethyldithiocarbamate (DEDTC) Complexes with Various Metal Ions

Metal Ion log β2 log β3
Mn(II) 8.8 12.3
Fe(II) - 14.3
Co(II) 14.8 20.7
Ni(II) 14.0 18.0
Cu(II) 15.3 -
Zn(II) 11.2 -
Cd(II) 14.8 20.4
Hg(II) 28.9 35.1
Pb(II) 16.5 -

Note: Data are for the non-deuterated N,N-diethyldithiocarbamate ligand and serve as a close approximation for the deuterated analogue. Stability constants can vary with experimental conditions.

While the thermodynamic stability of the metal complexes is unlikely to be affected, the deuteration of the S-propyl group will influence the dynamic properties of the ligand and its metal-ligand bonds. The increased mass of the propyl group due to the seven deuterium atoms will lower the frequencies of all vibrational modes involving the movement of these atoms, most notably the C-D stretching and bending modes.

In Vitro Chemical Cross-Linking Studies with Non-Biological Macromolecules

No studies were found that specifically investigate the in vitro chemical cross-linking of non-biological macromolecules using this compound.

Research on the cross-linking properties of the parent compound, N,N-diethyldithiocarbamate (as its sodium or diethylammonium (B1227033) salt), has been conducted in the context of biological macromolecules, particularly proteins. These studies have shown that DEDTC can induce protein cross-linking, a process often mediated by its decomposition to carbon disulfide (CS2) under physiological conditions. The liberated CS2 can then react with protein amino groups to form cross-links. There is no available data to confirm if a similar mechanism occurs with non-biological macromolecules or to describe the specific role the S-propyl-d7 group would play in such a reaction.

Environmental Fate and Abiotic/biotic Degradation Pathways of S Propyl N,n Diethyldithiocarbamate D7

Abiotic Degradation Mechanisms in Environmental Matrices

The breakdown of S-Propyl N,N-Diethyldithiocarbamate-d7 in the environment, independent of biological organisms, is primarily driven by light and water.

Photolysis and Photodegradation Kinetics

Dithiocarbamates are generally susceptible to degradation by sunlight. nih.govnih.gov The process of photolysis involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. For dithiocarbamates, this can result in their decomposition into various smaller molecules. nih.gov The rate of photodegradation is influenced by factors such as the intensity of light and the presence of other substances in the environment that can act as photosensitizers.

While specific kinetic data for this compound is unavailable, studies on other dithiocarbamates indicate that photolysis can be a significant degradation pathway in aquatic environments and on soil surfaces. nih.gov

Hydrolysis in Aqueous and Soil Environments

Hydrolysis, the reaction with water, is a key abiotic degradation pathway for dithiocarbamates. nih.gov The stability of these compounds is highly dependent on the pH of the surrounding medium. Dithiocarbamates are generally more stable in alkaline conditions and undergo faster degradation in acidic and neutral environments. nih.gov This degradation typically involves the breakdown of the dithiocarbamate (B8719985) structure to yield compounds such as carbon disulfide and the corresponding amine. researchgate.net

The rate of hydrolysis can vary significantly based on the specific dithiocarbamate and the environmental conditions. For instance, the half-life of some dithiocarbamates can range from hours to days depending on the pH and temperature. nih.gov

Environmental Factor Influence on Dithiocarbamate Hydrolysis
pH Faster degradation in acidic and neutral conditions; more stable in alkaline conditions. nih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis.
Moisture Essential for hydrolysis to occur in both soil and aquatic systems. nih.gov

Sorption and Desorption Dynamics in Soil

The movement and availability of this compound in the soil are governed by sorption and desorption processes. Sorption refers to the binding of the chemical to soil particles, which can reduce its mobility and bioavailability. Desorption is the release of the sorbed chemical back into the soil solution.

The extent of sorption is influenced by soil properties such as organic matter content and clay content. nih.gov Generally, soils with higher organic matter and clay content tend to exhibit stronger sorption of organic compounds like dithiocarbamates. researchgate.net The soil sorption coefficient (Koc) is a key parameter used to predict the partitioning of a chemical between soil organic carbon and water. nih.gov A higher Koc value indicates a greater tendency for the chemical to be sorbed to soil.

The mobility of dithiocarbamates in soil is often described as low to moderate, suggesting that they have a tendency to remain in the upper soil layers. nih.gov

Biotic Transformation Processes by Environmental Microorganisms

Soil and water microorganisms play a crucial role in the breakdown of dithiocarbamates, utilizing them as a source of carbon and nitrogen. nih.gov

Identification of Microbial Degradation Products

The microbial degradation of dithiocarbamates can lead to a variety of transformation products. A common pathway involves the initial cleavage of the molecule, leading to the formation of carbon disulfide and the corresponding amine. nih.gov In the case of S-Propyl N,N-Diethyldithiocarbamate, this would likely result in the formation of diethylamine (B46881).

Further microbial action can lead to the breakdown of these initial products into simpler, less toxic substances. For instance, carbon disulfide can be further metabolized to carbon dioxide and sulfate. researchgate.net Diethylamine can also be utilized by microorganisms as a carbon and nitrogen source.

While specific degradation products for this compound have not been documented, based on the degradation of similar compounds, a plausible pathway would involve the formation of diethylamine and propyl mercaptan, with subsequent mineralization.

Factors Influencing Biodegradability in Environmental Systems

The rate and extent of biodegradation of dithiocarbamates are influenced by a range of environmental factors that affect microbial activity.

Factor Influence on Biodegradability
Microbial Population The presence of a diverse and adapted microbial community enhances degradation. nih.gov
Temperature Optimal temperatures for microbial growth lead to faster degradation.
pH Microbial activity is generally highest in near-neutral pH conditions. nih.gov
Moisture Adequate soil moisture is essential for microbial function.
Oxygen Availability Aerobic conditions are often favorable for the complete degradation of many organic compounds.
Nutrient Availability The presence of other nutrients (e.g., nitrogen, phosphorus) can support microbial growth and enhance degradation.
Compound Concentration High concentrations of the compound may be toxic to microorganisms, inhibiting degradation.

Persistence and Mobility in Environmental Compartments (e.g., Water, Soil, Sediment)

The persistence and mobility of dithiocarbamates in the environment are influenced by various factors including soil type, pH, temperature, and microbial activity. nih.gov Generally, these compounds are not considered to be highly persistent.

In Water:

Dithiocarbamates are generally unstable in aqueous environments, especially under acidic conditions, where they undergo hydrolysis. nih.govchemicalbook.com The half-life of these compounds in water can be relatively short. For instance, in a study on the dithiocarbamate thiram (B1682883), the initial half-life in an aquatic system was approximately 2 days, with over 90% disappearing within 7 days. fao.org The degradation of ziram (B1684391), another related compound, is also rapid in water, particularly under neutral to acidic pH, with a photolysis half-life of 8.7 hours. epa.gov The major routes of dissipation for ziram in aquatic environments are hydrolysis and photodegradation. epa.gov

In Soil:

The persistence of dithiocarbamates in soil is also limited. The half-life of thiram in soil has been reported to be around 15 days. wikipedia.org In a laboratory study, the initial half-life of thiram in a sandy loam soil was about 2 days, with 85% disappearing in 7 days. fao.org For ziram, a field half-life of 30 days has been estimated, indicating low to moderate persistence. orst.edu The degradation is faster under aerobic conditions compared to anaerobic conditions. epa.gov

The mobility of dithiocarbamates in soil is generally considered to be low to moderate. nih.gov These compounds have a tendency to adsorb to soil particles, particularly in soils with high organic matter content. wikipedia.orgucanr.edu This adsorption reduces their potential for leaching into groundwater. wikipedia.org Studies on thiram have shown it to be slightly mobile to immobile in various soil types. fao.org Similarly, ziram is moderately bound to soils with medium to high organic matter content. orst.edu However, the mobility can be influenced by soil composition, with greater mobility observed in sandy soils with low organic matter. researchgate.net

In Sediment:

In water/sediment systems, dithiocarbamates tend to partition from the water phase to the sediment. In a study with thiram, the concentration of the parent compound was not detectable in the solvent extracts of the sediment, suggesting rapid degradation or strong binding. fao.org The amount of radiolabeled carbon from thiram in the sediment increased to a maximum of about 30% of the applied amount within 14-30 days and then declined. fao.org

Interactive Data Table: Persistence of Analogous Dithiocarbamates in Environmental Compartments

CompoundEnvironmental CompartmentHalf-Life (Approximate)Key FindingsCitations
ThiramWater2 daysRapid disappearance, with over 90% gone in 7 days. fao.org
ThiramSoil2-15 daysDisappearance is not first-order; faster initially. wikipedia.orgfao.org
ZiramWater8.7 hours (photolysis)Rapid degradation, especially under neutral to acidic pH. epa.gov
ZiramSoil30 daysLow to moderate persistence. orst.edu

Interactive Data Table: Mobility of Analogous Dithiocarbamates in Soil

CompoundSoil Mobility ClassificationFactors Influencing MobilityCitations
ThiramSlightly mobile to immobileHigh adsorption to soil particles. fao.org
ZiramLow to moderateModerately bound to soils with high organic matter. nih.govorst.edu

Applications of S Propyl N,n Diethyldithiocarbamate D7 in Advanced Research Methodologies

Role as an Internal Standard in Quantitative Chemical Analysis

In the realm of quantitative analysis, particularly in techniques like mass spectrometry (MS), the use of a reliable internal standard is paramount for achieving accuracy and precision. scioninstruments.comtexilajournal.com Stable isotope-labeled compounds, such as S-Propyl N,N-Diethyldithiocarbamate-d7, are considered the gold standard for this purpose. scioninstruments.comresearchgate.net The key advantage of using a deuterated internal standard lies in its chemical and physical similarity to the non-deuterated analyte. researchgate.net this compound and its non-deuterated counterpart exhibit nearly identical properties, including extraction recovery, ionization efficiency, and chromatographic retention times. texilajournal.comresearchgate.net

This similarity ensures that any sample loss or variability during complex sample preparation steps—such as liquid-liquid extraction, solid-phase extraction, or derivatization—affects both the analyte and the internal standard equally. scioninstruments.comtexilajournal.com In mass spectrometry, the deuterated standard co-elutes with the analyte, but is distinguishable due to its higher mass-to-charge ratio (m/z). scioninstruments.com By comparing the signal intensity of the analyte to that of the known concentration of the deuterated internal standard, researchers can accurately quantify the analyte's concentration, effectively compensating for matrix effects and fluctuations in instrument response. scioninstruments.comclearsynth.com This approach is widely employed in diverse fields such as pharmaceutical analysis, environmental monitoring, and biochemistry to ensure the robustness and reliability of quantitative data. clearsynth.com

Application as a Tracer in Mechanistic Chemical Studies

The presence of deuterium (B1214612) atoms in this compound makes it an invaluable tracer for elucidating reaction mechanisms. In chemical reactions, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where C-D bonds are broken more slowly. youtube.com This property can be exploited to study the rate-determining steps of a reaction.

Furthermore, in studies where N,N-diethyldithiocarbamate is used as a probe to trap reactive intermediates, the deuterated version allows for clear differentiation between the added probe and any endogenous or analyte-derived dithiocarbamate (B8719985) species. nih.gov For example, in a study investigating the decomposition of N-nitroso compounds, diethyldithiocarbamate (B1195824) was used to react with and identify stable intermediates. nih.gov If this compound were used in such a scenario, the resulting trapped intermediate would be isotopically labeled, providing an unambiguous marker that can be traced throughout the reaction pathway using mass spectrometry. This allows researchers to follow the metabolic fate of the compound, identify reaction products, and gain a deeper understanding of the underlying chemical transformations. youtube.comnih.gov

Utilization in Spectroscopic Assignments and Structural Confirmation

The structural integrity and isotopic purity of a deuterated compound are critical for its use in quantitative and mechanistic studies. rsc.orgnih.gov Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), are employed to confirm the structure of this compound and determine the precise location and extent of deuterium labeling. rsc.orgnih.gov

¹H NMR (Proton NMR) can be used to verify the absence of protons at the deuterated positions, while ²H NMR (Deuterium NMR) directly detects the deuterium signals, confirming their presence and chemical environment. nih.gov A combination of ¹H and ²H NMR can provide an accurate determination of the isotopic abundance. nih.gov HR-MS is used to determine the exact mass of the molecule, which will be higher than its non-deuterated counterpart by the mass of the additional neutrons in the deuterium atoms. rsc.orgnih.gov By analyzing the isotopic pattern in the mass spectrum, the percentage of isotopic enrichment can be calculated with high accuracy. rsc.org These analytical methods are essential to ensure that the deuterated standard is of high quality and suitable for its intended research applications. rsc.org

Contribution to Method Development in Advanced Chromatography

In the development and validation of advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), the use of a stable, reliable internal standard is crucial. This compound can serve this purpose effectively. For instance, a reversed-phase HPLC method has been developed for the quantification of epoxides after derivatization with N,N-diethyldithiocarbamate (DTC). researchgate.net In the development of such a method, this compound could be used as an internal standard to assess the method's robustness, accuracy, and precision. clearsynth.comresearchgate.net By spiking samples with a known amount of the deuterated compound, analysts can monitor the efficiency of the derivatization reaction and the recovery throughout the sample preparation and chromatographic analysis process. This ensures the reliability of the method for quantifying the target analytes in complex matrices. clearsynth.com

Precursor in Material Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

Dithiocarbamate complexes are widely utilized as single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net These compounds contain both the metal and sulfur elements within a single molecule, which can decompose under specific conditions (e.g., solvothermal treatment) to form well-defined nanoparticles. researchgate.net While specific studies on this compound as a precursor were not identified, the broader class of dialkyldithiocarbamates is extensively researched for this application. The thermal decomposition of metal dithiocarbamate complexes is a common method for producing various metal sulfides. researchgate.net The use of a deuterated precursor like this compound in such synthesis could offer a unique way to study the decomposition mechanism. By tracking the deuterated fragments, researchers could gain insights into the reaction pathways and the role of the organic ligands in the formation of the nanoparticles.

Research Tool in Flotation Chemistry and Mineral Processing

Dithiocarbamates are a class of powerful chemical reagents known as collectors in the froth flotation process for mineral separation. saimm.co.zagoogle.comresearchgate.net They selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to attach to air bubbles and be separated from the gangue minerals. tandfonline.comgoogle.com S-Propyl N,N-Diethyldithiocarbamate, as part of this family, is expected to exhibit strong collecting properties for various sulfide minerals. google.com The deuterated form, this compound, can be a powerful research tool to investigate the interactions between the collector and the mineral surface at a molecular level. By using techniques like Secondary Ion Mass Spectrometry (SIMS) or other surface-sensitive mass spectrometry methods, the adsorption density and distribution of the deuterated collector on the mineral surface can be quantified and visualized.

Adsorption Mechanisms on Mineral Surfaces

The efficiency of a flotation collector is determined by its adsorption behavior on the mineral surface. tandfonline.commdpi.com Studies using Density Functional Theory (DFT) calculations have elucidated the adsorption mechanism of diethyldithiocarbamate (DDTC) on various sulfide minerals. mdpi.comresearchgate.netpreprints.orgresearchgate.net These studies reveal that the interaction can be either physisorption or chemisorption, depending on the mineral. tandfonline.comresearchgate.net

For instance, on pyrite (B73398) (FeS₂), DDTC shows strong chemisorption with the sulfur atoms of the dithiocarbamate group bonding to the iron atoms on the mineral surface. mdpi.compreprints.org In contrast, the adsorption on sphalerite (ZnS) can be weaker and influenced by the presence of water. mdpi.compreprints.org The table below summarizes the calculated adsorption energies of DDTC on different mineral surfaces, illustrating the selectivity of the collector.

Mineral SurfaceAdsorption Energy (kJ/mol) without H₂OAdsorption Energy (kJ/mol) with H₂OAdsorption Type on Pyrite
Pyrite (FeS₂)-195.64 preprints.org-191.46 preprints.orgChemisorption mdpi.compreprints.org
Sphalerite (ZnS)-42.57 preprints.org-8.08 preprints.orgPhysical Adsorption (with H₂O) preprints.org
Lead Sulfate (PbSO₄)-81.05 preprints.org-18.53 preprints.orgPhysical Adsorption (with H₂O) preprints.org
Sulfur-6.65 preprints.org-6.13 preprints.orgPhysical Adsorption preprints.org

This interactive table provides a summary of the adsorption energies of Diethyldithiocarbamate (DDTC) on various mineral surfaces, as determined by DFT calculations. The data highlights the strong interaction with pyrite.

These theoretical findings, which can be corroborated by experimental techniques like Fourier-transform infrared spectroscopy (FTIR), indicate that S-Propyl N,N-Diethyldithiocarbamate would likely exhibit a strong affinity for iron and lead-containing sulfide minerals. mdpi.com The use of the d7-labeled version would allow for precise quantification of its adsorption in competitive environments and help in developing more selective flotation schemes.

Selectivity Enhancement in Separation Processes

In analytical chemistry, selectivity refers to the ability of a method to distinguish and quantify a specific analyte in the presence of other components in a complex mixture. This compound plays a pivotal role in enhancing the selectivity of separation processes, primarily when used as a stable isotope-labeled internal standard (SIL-IS) in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

The primary function of a SIL-IS is to compensate for variations that can occur during sample preparation, extraction, and analysis. Because this compound is chemically identical to its non-deuterated counterpart (the analyte), it experiences similar losses during sample handling and similar ionization suppression or enhancement effects in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for any experimental inconsistencies.

Detailed Research Findings:

Research in the analysis of dithiocarbamate (DTC) fungicides, a class of pesticides to which S-Propyl N,N-Diethyldithiocarbamate belongs, highlights the challenges in their quantification due to their inherent instability. A study by Crnogorac and Schwack developed a rapid and sensitive high-performance liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) method for the simultaneous determination of DTC fungicide residues in fruits and vegetables. nih.gov Due to the instability of DTC residues extracted from plant samples, a stable isotope dilution assay was employed. nih.gov This approach utilized deuterated internal standards for different subclasses of DTCs to ensure accuracy. researchgate.net

The use of a SIL-IS like this compound is particularly crucial for complex matrices such as food and environmental samples, where matrix effects can be significant and unpredictable. The internal standard effectively allows the method to be more selective for the target analyte by providing a reliable reference point that is independent of the sample matrix's influence.

The validation of analytical methods using deuterated internal standards typically involves assessing parameters such as linearity, accuracy (recovery), precision (relative standard deviation), and limits of detection (LOD) and quantification (LOQ). The data from such validation studies provide clear evidence of the enhanced selectivity and reliability of the method. For instance, a study on DTC analysis in various food matrices demonstrated excellent recovery and precision when using a stable isotope dilution assay. nih.gov

Interactive Data Tables

The following tables present typical validation data that would be generated in a study employing a deuterated internal standard like this compound for the analysis of its corresponding analyte in complex matrices.

Table 1: Method Validation Parameters for Dithiocarbamate Analysis using a Deuterated Internal Standard

ParameterResult
Linearity (r²)>0.99
Accuracy (Recovery %)90-110%
Precision (RSD %)<15%
Limit of Detection (LOD)~0.03 mg/kg
Limit of Quantification (LOQ)~0.05 mg/kg

This table illustrates the typical performance of an LC-MS/MS method for dithiocarbamate analysis using a deuterated internal standard. The high linearity, accuracy, and precision, along with low detection and quantification limits, demonstrate the method's robustness and selectivity. nih.gov

Table 2: Recovery of Dithiocarbamate Subclasses in Spiked Food Samples using a Stable Isotope Dilution Assay

MatrixSpiking Level (mg/kg)Average Recovery (%)
Grapes0.195
Cucumbers0.192
Tomatoes0.598
Rucola0.594

This table showcases the excellent recovery rates achieved across different food matrices when using a stable isotope dilution assay, which relies on deuterated internal standards. This consistency highlights the method's ability to overcome matrix-specific interferences, thus enhancing selectivity. nih.gov

Computational and Theoretical Studies on S Propyl N,n Diethyldithiocarbamate D7

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energy landscape of molecules. For dithiocarbamates, these calculations elucidate the distribution of electrons and the stability of different molecular arrangements.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and reactivity of compounds like dithiocarbamates. researchgate.netresearchgate.net DFT calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

For the dithiocarbamate (B8719985) moiety (NCS2), DFT studies reveal significant π-bonding character in the C-N bond, giving it partial double-bond character. acs.org This is reflected in a shorter C-N bond length compared to a typical single bond. The geometry around the nitrogen atom is typically planar, further supporting this delocalization. The reactivity of the molecule can be assessed by analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. In dithiocarbamates, the HOMO is often localized on the sulfur atoms, indicating that this is a likely site for electrophilic attack.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Dithiocarbamate Structure (Note: Data is illustrative for a generic dithiocarbamate complex and not specific to S-Propyl N,N-Diethyldithiocarbamate-d7)

Parameter Typical Calculated Value Reference
C-N Bond Length ~1.35 Å acs.org
C=S Bond Length ~1.70 Å researchgate.net
N-C-S Angle ~125° researchgate.net

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Computational models, often using DFT or Hartree-Fock methods, can calculate the vibrational frequencies of a molecule. researchgate.net These predicted frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net For dithiocarbamates, key vibrational modes include:

ν(C-N): The thioureide C-N stretching frequency is a crucial diagnostic peak. Its position (typically 1450-1550 cm⁻¹) indicates the degree of double-bond character. researchgate.net

ν(C-S): The C-S stretching frequencies are usually found in the 800-1200 cm⁻¹ region. researchgate.net The presence of multiple peaks can suggest non-equivalence of the sulfur atoms in the molecule's structure. researchgate.net

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts theoretically has become a valuable tool in structural elucidation. nih.gov Algorithms and software like CASCADE use machine learning and quantum mechanics to predict ¹H and ¹³C chemical shifts based on a molecule's 3D structure. colostate.edu For this compound, theoretical predictions would be particularly useful for assigning the complex spectra arising from the diethyl and propyl groups. The calculations would need to account for the conformational flexibility of the alkyl chains. The ¹³C chemical shift of the carbon atom in the NCS₂ group is particularly sensitive to the electronic structure and π-bonding. acs.org

Table 2: Characteristic Vibrational Frequencies for Dithiocarbamates

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
C-N Stretch (Thioureide) 1450 - 1550 researchgate.net
C-S Asymmetric Stretch ~1000 researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on conformational changes and interactions. youtube.com For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry can model the step-by-step process of a chemical reaction, identifying the transition states and calculating the activation energies. This is essential for understanding the kinetics and mechanism of reactions involving this compound.

A key reaction pathway for dithiocarbamates is acid-catalyzed hydrolysis, which leads to the formation of carbon disulfide (CS₂) and the corresponding amine. thermofisher.comthermofisher.com Theoretical models can map out the energy profile of this reaction, showing the protonation steps, the formation of intermediates, and the final cleavage of the C-S bond. thermofisher.com Such studies can help predict the stability of the compound under different pH conditions. mdpi.com Similarly, the role of dithiocarbamates as catalysts or ligands in chemical processes can be investigated by modeling their interaction with substrates and identifying the lowest-energy reaction pathways. acs.orgmdpi.com

Prediction of Isotope Effects from Theoretical Models

The "-d7" designation signifies that the S-propyl group is perdeuterated (all seven hydrogens are replaced by deuterium). This isotopic substitution can lead to a significant kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium (B1214612) compared to protium. nih.gov

Theoretical models can predict the magnitude of the KIE by calculating the vibrational frequencies of the molecule and the transition state for both the deuterated and non-deuterated versions. The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is the primary origin of the primary KIE. Since C-D bonds are stronger and have a lower ZPVE than C-H bonds, reactions that involve the breaking of a C-H(D) bond in the rate-determining step will be slower for the deuterated compound.

For this compound, a significant KIE would be expected in reactions involving the cleavage of a C-D bond on the propyl group, such as in metabolic oxidation processes. nih.gov Computational prediction of these isotope effects is valuable in drug development and metabolism studies, as selective deuteration can be used to slow down specific metabolic pathways, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov

Future Research Directions and Emerging Areas for S Propyl N,n Diethyldithiocarbamate D7

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research into S-Propyl N,N-Diethyldithiocarbamate-d7 will likely focus on developing more efficient and selective synthetic methodologies. The typical synthesis of dithiocarbamates involves the reaction of a secondary amine with carbon disulfide, followed by alkylation. rsc.orgsysrevpharm.orgmdpi.com For the d7-labeled variant, achieving precise deuterium (B1214612) incorporation is a primary challenge.

One promising avenue is the use of deuterated starting materials. A potential synthetic route could involve the reaction of diethylamine-d7 with carbon disulfide, followed by alkylation with propyl bromide. Alternatively, diethylamine (B46881) could be reacted with carbon disulfide and then alkylated with propyl-d7 bromide. The choice of deuterated precursor would depend on commercial availability and cost.

Another area of exploration is the use of catalytic H-D exchange reactions on the pre-formed S-Propyl N,N-Diethyldithiocarbamate molecule. researchgate.netmdpi.com Catalysts such as palladium on carbon (Pd/C) have shown effectiveness in facilitating H-D exchange with D2O as the deuterium source. mdpi.com Research could focus on optimizing reaction conditions (temperature, pressure, catalyst loading) to achieve high levels of deuteration specifically at the seven designated positions of the diethyl and propyl groups with minimal side reactions. researchgate.netmdpi.com The development of chemoselective and regioselective H-D exchange reactions will be crucial for the cost-effective production of this and other deuterated compounds. chemrxiv.org

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential AdvantagesResearch Focus
Deuterated Precursors Synthesis using diethylamine-d7 or propyl-d7 bromide.High and specific deuterium incorporation.Availability and cost of deuterated starting materials.
Catalytic H-D Exchange Post-synthesis deuteration using a catalyst like Pd/C and a deuterium source like D2O.Potentially more cost-effective if non-deuterated starting materials are used.Catalyst efficiency, selectivity, and optimization of reaction conditions.
One-Pot Synthesis A streamlined reaction where the amine, carbon disulfide, and deuterated alkyl halide react in a single step.Increased efficiency and reduced waste.Catalyst development and reaction optimization for deuterated compounds. researchgate.net

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The isotopic labeling of this compound makes it an excellent candidate for advanced spectroscopic studies to monitor reaction mechanisms in real-time. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the formation of the compound during synthesis or its degradation under various conditions. nih.govuni-regensburg.de The presence of deuterium provides a distinct signal that can be monitored to understand the kinetics and intermediates of the reaction.

Furthermore, the kinetic isotope effect (KIE) can be a powerful tool in elucidating reaction mechanisms. wikipedia.orgprinceton.edunih.govnih.gov By comparing the reaction rates of the deuterated and non-deuterated analogues, researchers can determine whether the C-H (or C-D) bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edunih.govnih.gov This is particularly relevant for studying its degradation pathways.

Advanced mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS), could be explored for the direct and rapid analysis of this compound on various surfaces, which could be valuable in environmental and materials science research. lcms.czlabrulez.comresearchgate.netscioninstruments.comreddit.com

Deeper Elucidation of Abiotic and Biotic Environmental Transformation Pathways

Understanding the environmental fate of pesticides is crucial for assessing their potential impact. The deuteration of this compound provides a unique opportunity to trace its transformation pathways in the environment. Future research should focus on comparing the abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) transformation rates and products of the deuterated versus the non-deuterated compound. missouri.edunih.govyoutube.comnih.govyoutube.com

The kinetic isotope effect is expected to play a significant role in these transformations. The stronger C-D bond compared to the C-H bond may lead to slower degradation rates for the deuterated compound, potentially increasing its persistence in the environment. nih.gov Detailed studies using soil and water microcosms could be designed to investigate these differences. By analyzing the metabolites, researchers can determine if the degradation pathways are altered by the presence of deuterium.

Table 2: Research Questions for Environmental Transformation of this compound

Research QuestionExperimental ApproachExpected Outcome
Does deuteration affect the rate of hydrolysis?Comparative hydrolysis experiments with d7 and d0 analogues under different pH conditions.Quantification of the kinetic isotope effect on hydrolysis.
How does deuteration influence photolytic degradation?Controlled photolysis experiments exposing both analogues to simulated sunlight.Identification of photoproducts and comparison of degradation rates.
What is the impact of deuteration on microbial degradation?Soil microcosm studies with and without microbial activity, analyzing the disappearance of both analogues over time.Determination of the role of microbial communities in degradation and the effect of deuteration.

Expanding Applications in Non-Clinical Analytical and Materials Science Research

The primary and most immediate application for this compound in non-clinical research is as an internal standard for the quantitative analysis of its non-deuterated analogue, S-Propyl N,N-Diethyldithiocarbamate, in various matrices. lcms.czlabrulez.comresearchgate.netscioninstruments.comreddit.com Its similar chemical and physical properties to the analyte, but different mass, make it an ideal internal standard for mass spectrometry-based methods like GC-MS and LC-MS/MS, improving the accuracy and precision of quantification. lcms.czlabrulez.comresearchgate.netscioninstruments.comreddit.com

In materials science, deuterated compounds are increasingly used to create polymers with enhanced properties. nih.govnih.govgoogle.com The substitution of hydrogen with deuterium can increase the oxidative stability of materials. nih.gov Future research could explore the incorporation of this compound or its derivatives into polymer chains, potentially as a vulcanization accelerator, to study the effects of deuteration on the thermal and mechanical properties of the resulting materials. Dithiocarbamates are also known to be effective RAFT (reversible addition–fragmentation chain transfer) agents in polymerization. nih.gov

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding

Computational chemistry offers powerful tools to complement experimental studies. For this compound, a multi-scale computational approach could provide a comprehensive understanding of its properties and behavior.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to calculate the electronic structure, vibrational frequencies, and reaction energetics of the molecule. tandfonline.comresearchgate.netresearchgate.netnih.govnih.govyoutube.comyoutube.com These calculations can help in understanding the kinetic isotope effects observed experimentally and in predicting the reactivity of different parts of the molecule. tandfonline.comresearchgate.netresearchgate.netnih.govnih.govyoutube.comyoutube.com

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or at the interface of soil particles. tandfonline.comnih.gov These simulations can provide insights into its solubility, adsorption behavior, and interactions with other molecules in the environment. By integrating the results from DFT and MD, a more complete picture of the molecule's fate and transport can be developed.

Q & A

Q. What are the established synthetic methodologies for S-Propyl N,N-Diethyldithiocarbamate, and how are these adapted for deuterated analogs like S-Propyl N,N-Diethyldithiocarbamate-d7?

The non-deuterated compound is synthesized via a two-step process:

Reaction of carbon disulfide with N,N-diethylamine in the presence of a base (e.g., NaOH) to form a sodium dithiocarbamate intermediate.

Alkylation with a propyl halide (e.g., propyl bromide) to introduce the S-propyl group .
For deuterated analogs (e.g., -d7), deuterated reagents (e.g., D-labeled propyl halides or deuterated solvents) are substituted. Purification involves column chromatography, and deuteration is confirmed via mass spectrometry (isotopic patterns) and <sup>2</sup>H-NMR to verify deuterium incorporation at specific positions .

Q. Which analytical techniques are critical for confirming the structural integrity and deuteration level of this compound?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H-NMR identifies non-deuterated protons, while <sup>2</sup>H-NMR or <sup>13</sup>C-NMR detects deuterium incorporation.
  • High-Resolution Mass Spectrometry (HRMS): Measures exact mass to distinguish isotopic peaks (e.g., m/z shifts due to deuterium).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms functional groups (C=S, C-N) and monitors deuteration-induced vibrational shifts .

Advanced Research Questions

Q. How can isotopic labeling with this compound elucidate its metabolic pathways and distribution in biological systems?

Deuterated analogs enable tracking via isotope-ratio mass spectrometry (IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental design includes:

  • In vivo studies: Administer deuterated compound to model organisms (e.g., rats) and analyze plasma, tissues, and excreta for deuterated metabolites.
  • Isotope dilution assays: Use deuterated internal standards to quantify parent compounds and metabolites in complex matrices .

Q. What experimental approaches are recommended to address discrepancies in the reported neurotoxic effects of dithiocarbamate compounds?

Contradictions in neurotoxicity studies (e.g., lipid peroxidation vs. copper accumulation ) require:

  • Mechanistic studies: Use in vitro models (e.g., neuronal cell lines) to isolate pathways (e.g., oxidative stress via thiobarbituric acid reactive substances (TBARS) assays).
  • Comparative dosing: Vary exposure durations and concentrations in animal models to identify threshold effects.
  • Isotopic tracing: Track deuterated compounds to correlate tissue accumulation with histopathological changes .

Q. In designing studies to evaluate the antimicrobial mechanisms of dithiocarbamates, what controls and comparative assays are essential to account for strain-specific susceptibility?

  • Standardized MIC assays: Use broth microdilution (CLSI guidelines) for Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Membrane permeability assays: Employ fluorescent probes (e.g., propidium iodide) to assess outer membrane disruption in Gram-negative bacteria.
  • Control groups: Include untreated cultures and solvent controls (e.g., DMSO) to rule out nonspecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.